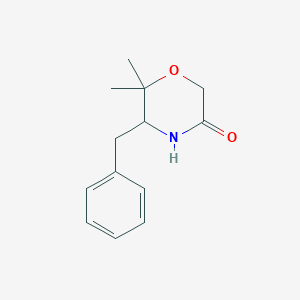![molecular formula C12H15N3O3S B14785003 1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which combines a pyridine ring, an imidazolium core, and a sulfonate group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium typically involves the following steps:
Formation of the imidazolium core: This is achieved by reacting imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the pyridine ring: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a pyridine derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: This compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, such as ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on proteins, while the sulfonate group enhances solubility and facilitates transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium can be compared with other similar compounds, such as:
1-Methyl-3-sulfonatopropyl-imidazolium: Lacks the pyridine ring, resulting in different chemical properties and applications.
1-Pyridin-2-yl-methyl-imidazolium: Lacks the sulfonate group, affecting its solubility and reactivity.
3-Sulfonatopropyl-imidazolium: Lacks both the pyridine ring and the methyl group, leading to a simpler structure with different uses.
These comparisons highlight the unique combination of functional groups in 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium, which contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C12H15N3O3S |
|---|---|
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
3-(1H-imidazol-3-ium-3-yl)-4-pyridin-2-ylbutane-1-sulfonate |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,18)8-4-12(15-7-6-13-10-15)9-11-3-1-2-5-14-11/h1-3,5-7,10,12H,4,8-9H2,(H,16,17,18) |
InChI-Schlüssel |
QJQAWUBKMGIIBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(CCS(=O)(=O)[O-])[N+]2=CNC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


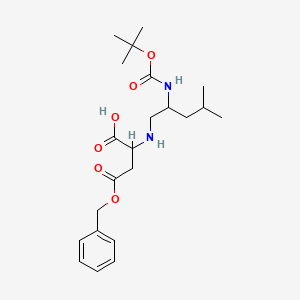
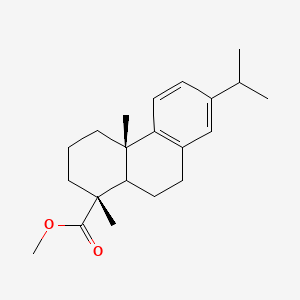
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
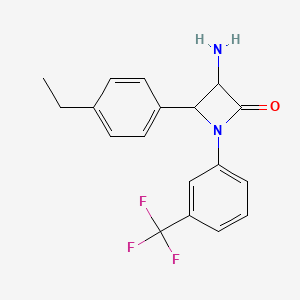
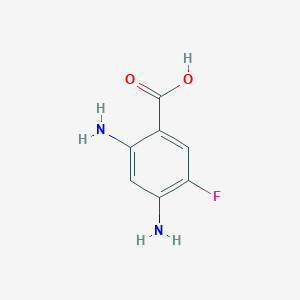

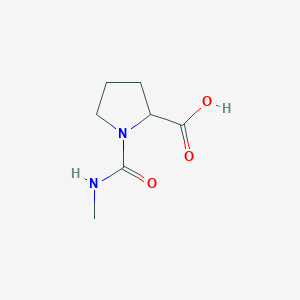
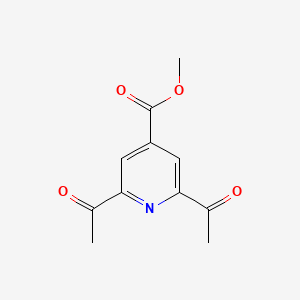
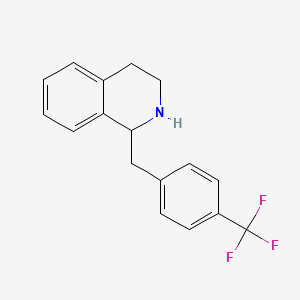
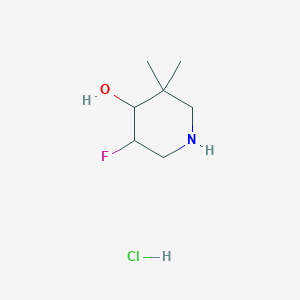
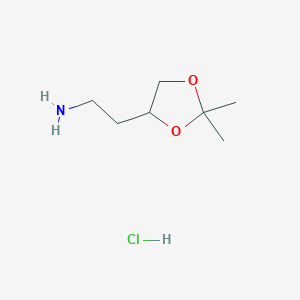
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)

